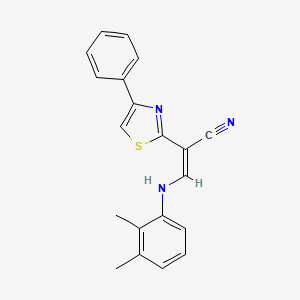
2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzamide is an intricate organic compound known for its unique structure, comprising a quinazolinone core attached to a nitrobenzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of 2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzamide typically involves multistep organic reactions. Commonly, the process begins with the formation of the quinazolinone core via cyclization of anthranilic acids with isatoic anhydrides, followed by chlorination. This intermediate is then coupled with a substituted phenyl ring under conditions such as palladium-catalyzed cross-coupling or via a nucleophilic aromatic substitution reaction. The final nitro substitution is usually achieved through nitration reactions utilizing concentrated nitric acid.
Industrial Production Methods: : Industrially, the production of this compound might involve large-scale batch or continuous flow processes, using specialized reactors to handle the required reagents and reaction conditions efficiently. Careful control of temperature, pressure, and reagent purity is crucial to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: : The compound 2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzamide primarily undergoes substitution reactions due to the presence of reactive sites on its molecular structure. It is also capable of oxidation and reduction reactions.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or hydrogen peroxide can oxidize certain functionalities within the compound, altering its physicochemical properties.
Reduction: : Catalytic hydrogenation or chemical reduction using reagents like lithium aluminium hydride can reduce nitro groups to amino groups.
Substitution: : Various nucleophiles can displace the chlorine atom or modify the nitro group under basic or acidic conditions.
Major Products: : The major products formed depend on the specific reactions. For example, reduction can yield amines, while oxidation might produce corresponding quinones or carboxylic acids.
Applications De Recherche Scientifique
2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzamide is explored for its broad array of applications:
Chemistry: : Utilized as an intermediate in organic synthesis, especially in the construction of complex molecular architectures.
Biology: : Investigated for its potential as a probe in biochemical assays or as a ligand in receptor binding studies.
Medicine: : Potentially significant for developing new pharmaceuticals, given its structural similarity to known biologically active molecules.
Industry: : Used in the manufacture of advanced materials and specialty chemicals, owing to its unique reactive groups.
Mécanisme D'action
The specific mechanism of action of 2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzamide can vary based on its application:
Molecular Targets: : It might interact with enzymes, receptors, or nucleic acids, altering their function. For example, it could inhibit enzyme activity by binding to the active site.
Pathways Involved: : Depending on its role, it could modulate signal transduction pathways, interfere with DNA synthesis, or induce oxidative stress, leading to apoptosis in certain cell types.
Comparaison Avec Des Composés Similaires
Comparing 2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzamide to similar compounds highlights its distinctive features:
Similar Compounds: : Other compounds with a quinazolinone core or nitrobenzamide group.
Uniqueness: : The specific substitution pattern and combination of functional groups confer unique chemical reactivity and biological activity, distinguishing it from other compounds. The presence of a 2-chloro substituent and a nitro group on the benzamide ring particularly enhance its potential in synthetic and pharmacological applications.
Propriétés
IUPAC Name |
2-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O4/c1-13-24-20-8-3-2-7-18(20)22(29)26(13)15-6-4-5-14(11-15)25-21(28)17-10-9-16(27(30)31)12-19(17)23/h2-12H,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWVEHCZWYPSSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(5-phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2877526.png)
![2-[(2-cyanophenyl)sulfanyl]-N-(prop-2-en-1-yl)benzamide](/img/structure/B2877529.png)
![N-(6-{[(4-chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N,N-dimethylamine](/img/structure/B2877530.png)

![1-[4-(Oxolan-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2877533.png)
![2-{[2-(4-Ethoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2877534.png)
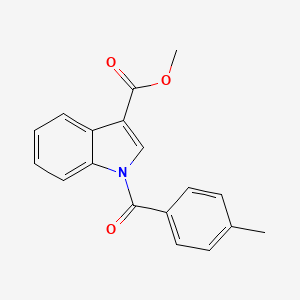
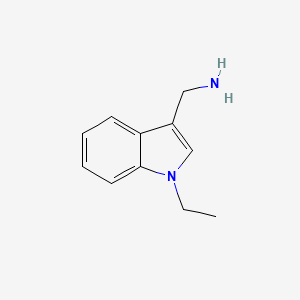
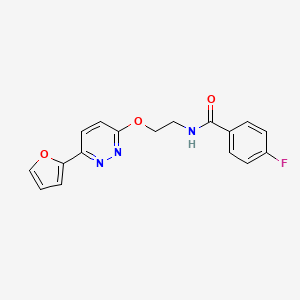
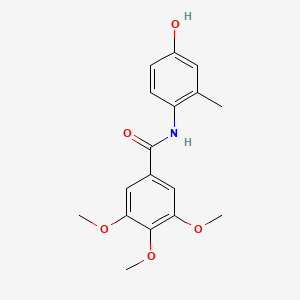
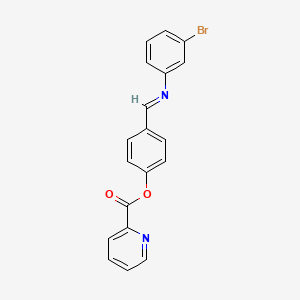
![(2Z)-6-bromo-2-{[4-(methylsulfanyl)phenyl]imino}-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2877546.png)
![4-[(2,4-Dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoic acid](/img/structure/B2877547.png)
